molecular formula C8H4BrClF2O B13717994 4'-Bromo-3',5'-difluorophenacyl chloride

4'-Bromo-3',5'-difluorophenacyl chloride

Cat. No.: B13717994
M. Wt: 269.47 g/mol
InChI Key: IUKHGJRABAJSAV-UHFFFAOYSA-N
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Description

4’-Bromo-3’,5’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O and a molecular weight of 269.47 g/mol It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’,5’-difluorophenacyl chloride typically involves multiple steps. One common method includes the following steps :

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Introduction of fluorine atoms to the benzene ring.

    Chlorination: Introduction of a chlorine atom to the phenacyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use automated systems and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phenacyl group.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.

Scientific Research Applications

4’-Bromo-3’,5’-difluorophenacyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dichlorobenzotrifluoride: Similar in structure but with different halogen substitutions.

    4-Bromo-3,5-difluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a phenacyl chloride group.

Uniqueness

4’-Bromo-3’,5’-difluorophenacyl chloride is unique due to the specific combination of bromine, fluorine, and chlorine atoms attached to the phenacyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(4-bromo-3,5-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-8-5(11)1-4(2-6(8)12)7(13)3-10/h1-2H,3H2

InChI Key

IUKHGJRABAJSAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(=O)CCl

Origin of Product

United States

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